molecular formula C19H22N6O3 B2672265 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797329-52-2

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2672265
CAS No.: 1797329-52-2
M. Wt: 382.424
InChI Key: HGNMTXRUMLFYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications

Preparation and Characterization of Derivatives

Preparation, Characterization, and Antioxidant Activity : A study highlighted the synthesis of coumarin substituted heterocyclic compounds, which, like the compound , involve complex organic structures. These compounds demonstrated significant antioxidant activities, suggesting potential for research into protective agents against oxidative stress (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Molecular Structure Analysis

Crystal Structure of Related Compounds : Another study provided insights into the crystal structure of azimsulfuron, a compound with a pyrimidinyl moiety, which is relevant to understanding the structural characteristics and stability of similar urea-based herbicides. This could inform research into the design of new compounds with enhanced efficacy and safety profiles (Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).

Chemical Stability and Reactivity

Degradation and Stability Studies : Research on the stability and degradation of sulfosulfuron under various abiotic factors offers valuable insights into the environmental fate of similar urea-based compounds. Such studies are crucial for assessing the ecological impact and designing compounds with favorable degradation profiles (S. Saha, G. Kulshrestha, 2002).

Synthesis and Evaluation of Novel Compounds

Synthesis and Antibacterial Evaluation : Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety, as seen in related research, underscore the importance of such structures in developing potential antibacterial agents. These findings highlight the broader applicability of structurally complex urea derivatives in therapeutic research (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-15-5-4-14(12-16(15)28-2)13-24-19(26)23-9-11-25-10-8-22-18(25)17-20-6-3-7-21-17/h3-8,10,12H,9,11,13H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNMTXRUMLFYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CN=C2C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.